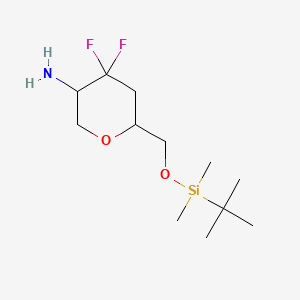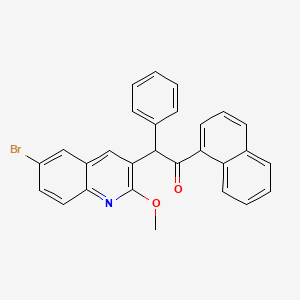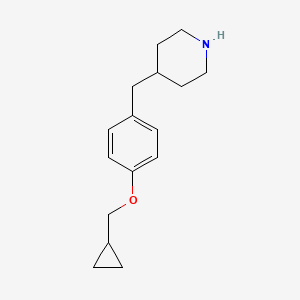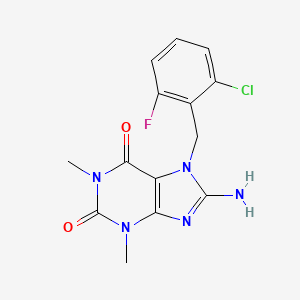
(3S,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-4,4-difluorotetrahydro-2H-pyran-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-4,4-difluorotetrahydro-2H-pyran-3-amine is a complex organic compound characterized by its unique structural features, including a tetrahydropyran ring, difluoromethyl groups, and a tert-butyldimethylsilyl-protected hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-4,4-difluorotetrahydro-2H-pyran-3-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
- Formation of the tetrahydropyran ring through cyclization reactions.
- Introduction of the difluoromethyl groups via fluorination reactions.
- Protection of the hydroxymethyl group using tert-butyldimethylsilyl chloride under basic conditions.
- Amination to introduce the amine group at the 3-position of the tetrahydropyran ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be employed to modify the difluoromethyl groups or the amine group.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) for deprotection of the silyl group.
Major Products:
- Oxidation products include oxo derivatives of the amine group.
- Reduction products include modified difluoromethyl or amine groups.
- Substitution products depend on the nature of the substituent introduced.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine:
- Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (3S,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-4,4-difluorotetrahydro-2H-pyran-3-amine is largely dependent on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl groups and the protected hydroxymethyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- (3S,6S)-6-Hydroxymethyl-4,4-difluorotetrahydro-2H-pyran-3-amine
- (3S,6S)-6-Methoxymethyl-4,4-difluorotetrahydro-2H-pyran-3-amine
- (3S,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-tetrahydro-2H-pyran-3-amine
Uniqueness:
- The presence of the difluoromethyl groups distinguishes it from other similar compounds, potentially enhancing its biological activity and stability.
- The tert-butyldimethylsilyl-protected hydroxymethyl group provides unique reactivity and protection during synthetic transformations.
This compound’s unique structural features and versatile reactivity make it a valuable entity in various fields of scientific research and industrial applications.
Propiedades
Fórmula molecular |
C12H25F2NO2Si |
|---|---|
Peso molecular |
281.41 g/mol |
Nombre IUPAC |
6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4,4-difluorooxan-3-amine |
InChI |
InChI=1S/C12H25F2NO2Si/c1-11(2,3)18(4,5)17-7-9-6-12(13,14)10(15)8-16-9/h9-10H,6-8,15H2,1-5H3 |
Clave InChI |
DVFAVTFCFDZZQG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1CC(C(CO1)N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[(3-bromophenyl)methyl]propanamide](/img/structure/B14782959.png)

![5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1,3-diazinan-4-one](/img/structure/B14782976.png)
![(2,3-Dihydropyrazolo[5,1-b]oxazol-2-yl)methanol](/img/structure/B14782979.png)
![methyl (10S,13S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate](/img/structure/B14782986.png)
![2-amino-N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]butanamide](/img/structure/B14782990.png)

![tert-butyl N-[1-[4-[(4,4-difluoropiperidin-1-yl)methyl]phenyl]ethyl]carbamate](/img/structure/B14783008.png)
![disodium (2R,3S,4R,5R)-2-({[hydroxy({[hydroxy(phosphonatooxy)phosphoryl]oxy})phosphoryl]oxy}methyl)-5-(6-hydroxy-9H-purin-9-yl)oxolane-3,4-diol](/img/structure/B14783018.png)
![7-bromo-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2,3-dihydro-1H-naphthalene-4,4'-pyrrolidine]-3'-carboxylic acid](/img/structure/B14783023.png)
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14783033.png)
![N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide;dihydrate;trihydrochloride](/img/structure/B14783037.png)


